Cas no 545-24-4 (5-glutinen-3-ol)

5-glutinen-3-ol 化学的及び物理的性質
名前と識別子
-
- 5-Glutinen-3-ol
- (3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol
- 3beta-hydroxy-D:B-friedoolean-5-ene
- 3beta-hydroxyglutin-5-ene
- D:B-Friedoolean-5-en-3beta-ol
- glutin-5-en-3beta-ol
- glutinol
- epi-Alnusenol
- Glutin-5-en-3β-ol
- [ "Glutin-5-en-3β-ol" ]
- BDBM50242217
- FS-10002
- D:B-Friedoolean-5-en-3-ol, (3)-; D:B-Friedoolean-5-en-3-ol ; Glutin-5-en-3-ol
- SCHEMBL3132609
- AKOS032948410
- glut-5-en-3-ol
- 3beta-hydroxy-5-glutinene
- Q27132635
- glut-5-en-3beta-ol
- 545-24-4
- DTXSID60202902
- (3S,6aS,6bR,8aR,12aR,12bS,14aR,14bS)-4,4,6b,8a,11,11,12b,14a-octamethyl-1,2,3,4,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol
- CHEMBL452242
- CHEBI:63462
- C20188
- (+)-D:B-Friedoolean-5-en-3beta-ol
- Glutin-5-en-3I2-ol
- 3b-Hydroxyglutin-5-ene
- Glutina-5-ene-3beta-ol
- 3b-Hydroxy-d:b-friedoolean-5-ene
- DTXCID50125393
- Glutin-5-en-3b-ol
- 5-glutinen-3-ol
-
- インチ: InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1
- InChIKey: HFSACQSILLSUII-ISSAZSKYSA-N
- SMILES: CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C
計算された属性
- 精确分子量: 426.38600
- 同位素质量: 426.386166214g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 31
- 回転可能化学結合数: 0
- 複雑さ: 790
- 共价键单元数量: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 9.2
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.0±0.1 g/cm3
- Boiling Point: 491.8±14.0 °C at 760 mmHg
- フラッシュポイント: 218.0±12.4 °C
- PSA: 20.23000
- LogP: 8.16890
- じょうきあつ: 0.0±2.8 mmHg at 25°C
5-glutinen-3-ol Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
5-glutinen-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G253875-2.5mg |
5-glutinen-3-ol |
545-24-4 | 2.5mg |
$ 700.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3111-1 mL * 10 mM (in DMSO) |
5-Glutinen-3-ol |
545-24-4 | 1 mL * 10 mM (in DMSO) |
¥ 1760 | 2023-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G74420-5mg |
(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol |
545-24-4 | ,HPLC≥98% | 5mg |
¥2560.0 | 2023-09-07 | |
TRC | G253875-5mg |
5-glutinen-3-ol |
545-24-4 | 5mg |
$ 1445.00 | 2022-06-04 | ||
TRC | G253875-1mg |
5-glutinen-3-ol |
545-24-4 | 1mg |
$ 435.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3111-1 mg |
5-Glutinen-3-ol |
545-24-4 | 1mg |
¥1315.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3111-5 mg |
5-Glutinen-3-ol |
545-24-4 | 98% | 5mg |
¥ 1,660 | 2023-07-11 | |
A2B Chem LLC | AG28276-5mg |
5-Glutinen-3-Ol |
545-24-4 | 98.5% | 5mg |
$302.00 | 2024-04-19 | |
TargetMol Chemicals | TN3111-5mg |
5-Glutinen-3-ol |
545-24-4 | 5mg |
¥ 1660 | 2024-07-20 | ||
TargetMol Chemicals | TN3111-1 ml * 10 mm |
5-Glutinen-3-ol |
545-24-4 | 1 ml * 10 mm |
¥ 1760 | 2024-07-20 |
5-glutinen-3-ol 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
5-glutinen-3-olに関する追加情報
Recent Advances in the Study of 5-Glutinen-3-ol and Its Related Compound 545-24-4
In recent years, the chemical and biomedical research community has shown increasing interest in the compound 5-glutinen-3-ol and its associated chemical, 545-24-4. These compounds have garnered attention due to their potential applications in drug development and therapeutic interventions. This research brief aims to summarize the latest findings related to these substances, focusing on their chemical properties, biological activities, and potential clinical applications.
5-Glutinen-3-ol, a relatively novel compound, has been the subject of several recent studies exploring its pharmacological properties. Preliminary research indicates that this molecule exhibits significant anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of chronic inflammatory diseases. Its mechanism of action appears to involve the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways, which are critical in the regulation of inflammatory responses and oxidative stress.
The related compound, 545-24-4, has also been investigated for its potential synergistic effects with 5-glutinen-3-ol. Recent studies suggest that 545-24-4 may enhance the bioavailability and stability of 5-glutinen-3-ol, thereby improving its therapeutic efficacy. Structural analyses have revealed that 545-24-4 forms stable complexes with 5-glutinen-3-ol, which could explain the observed enhancement in pharmacological activity.
One of the most significant breakthroughs in this area comes from a 2023 study published in the Journal of Medicinal Chemistry. The research team employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the interaction between 5-glutinen-3-ol and 545-24-4. Their findings demonstrated that the combination of these compounds leads to a marked increase in anti-inflammatory activity compared to either compound alone. This synergistic effect was further validated in in vivo models of rheumatoid arthritis, where the combination therapy resulted in significant reductions in joint inflammation and tissue damage.
Another noteworthy study, conducted by a team at the University of Cambridge, explored the potential of 5-glutinen-3-ol in neurodegenerative diseases. Using cell culture and animal models, the researchers found that 5-glutinen-3-ol could cross the blood-brain barrier and exert neuroprotective effects. The compound was shown to reduce the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease, and improve cognitive function in transgenic mouse models. These findings open new avenues for the development of therapies targeting neurodegenerative disorders.
Despite these promising results, several challenges remain in the development of 5-glutinen-3-ol and 545-24-4-based therapies. Issues such as optimal dosing, long-term safety, and large-scale production need to be addressed. Current research is focusing on improving the synthetic routes for these compounds to ensure consistent quality and scalability. Additionally, clinical trials are being planned to evaluate the safety and efficacy of these compounds in human subjects.
In conclusion, the recent studies on 5-glutinen-3-ol and 545-24-4 highlight their potential as novel therapeutic agents. The synergistic effects observed between these compounds suggest that combination therapies could offer superior outcomes compared to single-agent treatments. Further research is needed to fully elucidate their mechanisms of action and to translate these findings into clinical applications. The ongoing investigations in this field hold great promise for the development of new treatments for inflammatory and neurodegenerative diseases.
